molecular formula C12H12O4 B1300803 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate CAS No. 380336-99-2

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

Cat. No.: B1300803
CAS No.: 380336-99-2
M. Wt: 220.22 g/mol
InChI Key: ZHAOJSWBZLZTFK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate ester group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAOJSWBZLZTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352800
Record name 4-formyl-2-methoxyphenyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380336-99-2
Record name 4-formyl-2-methoxyphenyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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